DM1-Smcc -

DM1-Smcc

Catalog Number: EVT-265815
CAS Number:
Molecular Formula: C51H66ClN5O16S
Molecular Weight: 1072.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

DM1-SMCC refers to the cytotoxic agent N²'-deacetyl-N²'-(3-mercapto-1-oxopropyl)-maytansine (DM1) conjugated to a linker molecule, succinimidyl 4-(N-maleimidomethyl) cyclohexane-1-carboxylate (SMCC). [, , , , , , , , , , , , , , , , , , , , , , , , ] This construct is not an independent entity but rather a component of antibody-drug conjugates (ADCs), a class of biopharmaceutical drugs designed for targeted cancer therapy. [, , , , , , , , , , , , , , , , , , , , , , , , ]

In the context of ADCs, DM1 serves as the cytotoxic payload responsible for killing cancer cells. [, , , , , , , , , , , , , , , , , , , , , , , , ] SMCC acts as a non-cleavable linker that covalently attaches DM1 to a monoclonal antibody. [, , , , , , , , , , , , , , , , , , , , , , , , ] This antibody selectively binds to specific antigens overexpressed on the surface of cancer cells, enabling targeted delivery of DM1. [, , , , , , , , , , , , , , , , , , , , , , , , ]

Synthesis Analysis
  • Step 1: Antibody modification with SMCC: The succinimidyl ester group of SMCC reacts with lysine residues on the antibody, forming stable amide bonds and creating an antibody-SMCC intermediate. [, , , , , , , , , , , , , , , , , , , , , , , , ]
  • Step 2: DM1 conjugation: The maleimide group on the SMCC linker reacts with the thiol group of DM1, forming a stable thioether bond that links the cytotoxic payload to the antibody. [, , , , , , , , , , , , , , , , , , , , , , , , ]

The reaction parameters, such as buffer composition, pH, temperature, and molar ratios of reactants, are carefully controlled to achieve the desired drug-to-antibody ratio (DAR) and minimize aggregation or degradation of the conjugate. [, , , , , , , , , , , , , , , , , , , , , , , , ] Techniques like size-exclusion chromatography or ultrafiltration are employed to purify the final ADC product. [, , , , , , , , , , , , , , , , , , , , , , , , ]

Applications

DM1-SMCC is not used as a standalone entity but is a crucial component of several ADCs currently in clinical use or under investigation for various cancers. [, , , , , , , , , , , , , , , , , , , , , , , , ] Here are some prominent examples:

  • Trastuzumab emtansine (Kadcyla®): Approved for treating HER2-positive metastatic breast cancer. It comprises the monoclonal antibody trastuzumab linked to DM1 via the SMCC linker. [, , , , , , , , , ]
  • c-KIT: Overexpressed in gastrointestinal stromal tumors (GIST), small cell lung cancer (SCLC), and acute myeloid leukemia (AML). [, , ]
  • CD37: Highly expressed in B-cell malignancies like non-Hodgkin lymphoma (NHL) and chronic lymphocytic leukemia (CLL). [, , , ]
  • Folate receptor α (FRα): Overexpressed in various cancers, including ovarian, lung, and breast cancer. []

DM1-SMCC, also known as N-Succinimidyl 4-(maleimidomethyl)cyclohexane-1-carboxylate-DM1, is a common component of antibody-drug conjugates (ADCs). It serves as a linker-payload system, connecting the cytotoxic agent, Mertansine (DM1), to antibodies through a stable thioether bond formed with the maleimide moiety of SMCC. This bond primarily forms with lysine residues on the antibody. [] The SMCC linker allows for the ADC to remain relatively stable in circulation and release DM1 inside the target cell, primarily within lysosomes. [] While DM1-SMCC is commonly employed, variations of the linker and payload, as well as the targeted antigen, have been investigated to improve the efficacy and address resistance mechanisms. The following is a list of related compounds and their connection to DM1-SMCC.

Mertansine (DM1)

Compound Description: Mertansine (DM1) is a potent cytotoxic agent in the maytansinoid class that acts as a microtubule-targeting agent, disrupting microtubule assembly and inducing cell cycle arrest in mitosis. [] It is often conjugated to antibodies to form ADCs for targeted cancer therapies.

Relevance: Mertansine (DM1) is the cytotoxic payload directly linked to the SMCC linker in DM1-SMCC. [] The two molecules are directly connected via a stable thioether bond, forming the complete linker-payload system. []

Lys-SMCC-DM1

Compound Description: Lys-SMCC-DM1 is a key metabolite generated from the intracellular degradation of ADCs containing the DM1-SMCC linker-payload system. [] This metabolite retains potent cytotoxic activity but exhibits lower membrane permeability compared to the DXd payload of DS-8201a. []

Relevance: Lys-SMCC-DM1 is formed from the lysosomal degradation of antibodies conjugated to DM1-SMCC. [] It represents the active form of the cytotoxic payload after being released from the antibody. [, ]

SM(PEG)2-DM1

Compound Description: SM(PEG)2-DM1 utilizes a hydrophilic polyethylene glycol (PEG)-based linker, succinimidyl-[(N-maleimido propionamido)-diethyleneglycol] (SM(PEG)2), to conjugate DM1 to antibodies. Compared to the more hydrophobic SMCC linker, this conjugate demonstrated a higher drug-to-antibody ratio (DAR), no aggregation, and increased cellular toxicity. []

Relevance: SM(PEG)2-DM1 employs the same cytotoxic payload, DM1, as DM1-SMCC but differs in the linker structure. [] The use of a hydrophilic linker in SM(PEG)2-DM1 was investigated for its potential to improve the physicochemical and biological properties of the resulting ADC. []

SPDB-DM4

Compound Description: This ADC utilizes a cleavable disulfide linker, SPDB, to connect the maytansinoid DM4 to an antibody. It has been investigated for targeting various antigens, including EpCAM and CD138. [, ]

Relevance: SPDB-DM4 shares the same maytansinoid class of payload as DM1-SMCC, but it utilizes DM4 instead of DM1 and a cleavable disulfide linker instead of the non-cleavable SMCC. [, ] This comparison highlights the impact of both linker and payload choice on the ADC properties.

Relevance: Sulfo-SPDB-DM4 is relevant to DM1-SMCC as it utilizes the same maytansinoid class of payload (DM4). [] The comparison between these two ADCs highlights how modifications to linker structure, particularly the incorporation of charged groups, can be used to circumvent drug resistance mechanisms. []

Trastuzumab-MCC-Val-Cit-MMAE-SMCC-DM1

Compound Description: This novel ADC features a dual-payload design, incorporating both monomethyl auristatin E (MMAE) and DM1 as cytotoxic agents. MMAE is attached to the antibody trastuzumab via a cleavable Val-Cit linker, while DM1 is linked through the non-cleavable SMCC. This dual conjugation approach aimed to enhance cytotoxicity and potentially combat resistance mechanisms. []

Relevance: This dual-payload ADC incorporates DM1-SMCC as one of its linker-payload systems. [] The inclusion of a second payload (MMAE) conjugated through a different linker highlights the potential of designing multi-payload ADCs to improve therapeutic outcomes. []

DXd

Compound Description: DXd is a topoisomerase I inhibitor derived from exatecan. Conjugated to an antibody through a novel linker system, it forms the ADC DS-8201a. DXd exhibits high membrane permeability, distinguishing it from the catabolites of some SMCC-linked ADCs. [] This property enables DS-8201a to exhibit a bystander killing effect.

Relevance: Although structurally dissimilar to DM1-SMCC, DXd is a relevant comparison due to its utilization as a cytotoxic payload in an ADC. [] The differing membrane permeability of DXd and Lys-SMCC-DM1 highlights the impact of payload properties on ADC efficacy, particularly in the context of tumor heterogeneity. []

Properties

Product Name

DM1-Smcc

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-[[3-[3-[[(2S)-1-[[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-3-oxopropyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]methyl]cyclohexane-1-carboxylate

Molecular Formula

C51H66ClN5O16S

Molecular Weight

1072.6 g/mol

InChI

InChI=1S/C51H66ClN5O16S/c1-27-10-9-11-37(69-8)51(67)25-35(70-49(66)53-51)28(2)45-50(4,72-45)38(24-42(61)55(6)33-21-31(20-27)22-34(68-7)44(33)52)71-47(64)29(3)54(5)39(58)18-19-74-36-23-43(62)56(46(36)63)26-30-12-14-32(15-13-30)48(65)73-57-40(59)16-17-41(57)60/h9-11,21-22,28-30,32,35-38,45,67H,12-20,23-26H2,1-8H3,(H,53,66)/b11-9+,27-10+/t28-,29+,30?,32?,35+,36?,37-,38+,45+,50+,51+/m1/s1

InChI Key

IADUWZMNTKHTIN-MLSWMBHTSA-N

SMILES

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCSC5CC(=O)N(C5=O)CC6CCC(CC6)C(=O)ON7C(=O)CCC7=O)C)C)OC)(NC(=O)O2)O

Solubility

Soluble in DMSO, not in water

Synonyms

DM1-SMCC; DM1 SMCC; DM1SMCC. SMCC-DM1.

Canonical SMILES

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCSC5CC(=O)N(C5=O)CC6CCC(CC6)C(=O)ON7C(=O)CCC7=O)C)C)OC)(NC(=O)O2)O

Isomeric SMILES

C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCSC5CC(=O)N(C5=O)CC6CCC(CC6)C(=O)ON7C(=O)CCC7=O)C)\C)OC)(NC(=O)O2)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.